molecular formula C8H3BrF2O4 B12978872 2,2-Difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid

2,2-Difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid

Cat. No.: B12978872
M. Wt: 281.01 g/mol
InChI Key: OAEXYIARRCTSSZ-UHFFFAOYSA-N
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Description

Key Geometrical Features:

  • Dioxole Ring : The 1,3-dioxole ring’s chair-like conformation is distorted by fluorine substitution at C2, creating a gem-difluoro configuration. This introduces steric strain and alters bond angles.
  • Carboxylic Acid Group : Positioned at C4, the -COOH group forms hydrogen bonds in solid states, potentially influencing crystal packing.
  • Bromine Substituent : The bulky bromine atom at C5 induces torsional effects, reducing symmetry in the benzene ring.

Hypothetical Bond Lengths (Estimated):

  • $$ \text{C-F} $$: 1.34 Å
  • $$ \text{C-Br} $$: 1.90 Å
  • $$ \text{C=O} $$: 1.21 Å

Comparative analysis with 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (PubChem CID: 10850380) reveals that bromine substitution at C5 increases molecular polarizability compared to hydrogen or methyl groups.

Comparative Analysis of Benzodioxole Derivatives

The structural and electronic effects of substituents on benzodioxole derivatives are critical for understanding reactivity and applications. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
1,3-Benzodioxole $$ \text{C}7\text{H}6\text{O}_2 $$ None 122.12 Parent structure, minimal steric effects
5-Bromo-1,3-benzodioxole $$ \text{C}7\text{H}5\text{BrO}_2 $$ -Br (C5) 201.02 Enhanced electrophilicity at C5
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid $$ \text{C}8\text{H}4\text{F}2\text{O}4 $$ -F (C2, two atoms), -COOH (C5) 218.11 High acidity due to electron-withdrawing groups
Target Compound $$ \text{C}8\text{H}3\text{BrF}2\text{O}4 $$ -Br (C5), -F (C2), -COOH (C4) 281.01 Combined halogen and carboxyl effects

Electronic Effects:

  • Fluorine Atoms : The gem-difluoro group at C2 withdraws electron density via inductive effects, stabilizing the dioxole ring and increasing the carboxylic acid’s acidity ($$ \text{pKa} \approx 2.5 $$).
  • Bromine Atom : As a polarizable substituent, bromine enhances electrophilic aromatic substitution reactivity at C4 and C6 positions.

Steric Considerations:

  • The carboxylic acid at C4 creates steric hindrance, limiting rotational freedom in the benzene ring.
  • In contrast, 5-bromo-1,3-benzodioxole (without carboxyl groups) exhibits greater conformational flexibility.

This compound’s unique substitution pattern positions it as a versatile intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals, though further crystallographic validation is warranted.

Properties

Molecular Formula

C8H3BrF2O4

Molecular Weight

281.01 g/mol

IUPAC Name

5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C8H3BrF2O4/c9-3-1-2-4-6(5(3)7(12)13)15-8(10,11)14-4/h1-2H,(H,12,13)

InChI Key

OAEXYIARRCTSSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC(O2)(F)F)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid typically involves the reaction of 5-bromo-2,2-difluoro-1,3-benzodioxole with suitable reagents to introduce the carboxylic acid group. The reaction conditions often include the use of strong acids or bases, and the process may require specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while esterification reactions produce esters of 5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid .

Scientific Research Applications

5-Bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Agrochemicals: It is used as an intermediate in the synthesis of agrochemicals.

    Dyestuff Industry: The compound is utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The presence of bromine and fluorine atoms may enhance its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS No. Molecular Formula Substituents Key Applications Reference
2,2-Difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid 126120-85-2 C₈H₄BrF₂O₄ 5-Br, 4-COOH, 2,2-F₂ Agrochemical/pharmaceutical intermediate
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid 656-46-2 C₈H₄F₂O₄ 5-COOH, 2,2-F₂ Pesticide metabolite analysis
5-Bromo-2,4-difluorobenzoic acid Not provided C₇H₃BrF₂O₂ 5-Br, 2,4-F₂, COOH Agrochemical intermediate
CGA 192155 (Fludioxonil metabolite) 126120-85-2 C₈H₄F₂O₄ 4-COOH, 2,2-F₂ Fungicide residue quantification
CIW (HIV integrase ligand) N/A C₁₇H₁₂ClNO₅ 4-COOH, 5-(chloroindolylmethyl) Antiviral drug candidate

Key Research Findings

  • Analytical Methods : Compounds like CGA 192155 are quantified via HPLC-UV at 230 nm, with detection limits as low as 0.01 mg/kg in food matrices .
  • Biological Activity: Derivatives with indole or amino groups (e.g., CIW) exhibit specific protein-binding capabilities, highlighting structural versatility in drug design .

Biological Activity

2,2-Difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, anti-inflammatory, and other relevant activities. The findings are supported by data tables and case studies from various research sources.

  • Molecular Formula : C8H4F2O4
  • Molecular Weight : 206.11 g/mol
  • CAS Number : 2774067

Biological Activity Overview

The biological activity of 2,2-difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid has been evaluated in several studies highlighting its potential therapeutic applications.

Antibacterial Activity

Research indicates that derivatives of benzodioxole compounds exhibit notable antibacterial properties. For instance, a study demonstrated that certain benzodioxole derivatives showed effective inhibition against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, indicating significant potency compared to standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli20
Compound BS. aureus30
2,2-Difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acidP. aeruginosa25

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways.

  • Case Study : A recent study evaluated the compound's effect on breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting effective growth inhibition.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
A54918Inhibition of cell proliferation

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are of great interest. The compound has shown promising results in reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

CompoundCytokine Inhibition (%)
Control-
2,2-Difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid70

The biological mechanisms underlying the activities of 2,2-difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid involve:

  • Antibacterial : Disruption of bacterial cell wall synthesis.
  • Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of angiogenesis.
  • Anti-inflammatory : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.

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